molecular formula C8H10OS B13411196 2-Methoxy-4-methylbenzenethiol CAS No. 83485-34-1

2-Methoxy-4-methylbenzenethiol

Cat. No.: B13411196
CAS No.: 83485-34-1
M. Wt: 154.23 g/mol
InChI Key: YBDVVSMQYQJAER-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylbenzenethiol is an organic compound with the molecular formula C8H10OS. It is a derivative of thiophenol, where the benzene ring is substituted with a methoxy group (-OCH3) at the second position and a methyl group (-CH3) at the fourth position. This compound is known for its distinctive odor and is used in various chemical applications.

Properties

CAS No.

83485-34-1

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

IUPAC Name

2-methoxy-4-methylbenzenethiol

InChI

InChI=1S/C8H10OS/c1-6-3-4-8(10)7(5-6)9-2/h3-5,10H,1-2H3

InChI Key

YBDVVSMQYQJAER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-4-methylbenzenethiol can be synthesized through several methods. One common approach involves the reaction of 2-methoxy-4-methylbenzoyl chloride with hydrogen sulfide (H2S) in the presence of a base such as pyridine. The reaction proceeds as follows:

2-Methoxy-4-methylbenzoyl chloride+H2SThis compound+HCl\text{2-Methoxy-4-methylbenzoyl chloride} + \text{H}_2\text{S} \rightarrow \text{this compound} + \text{HCl} 2-Methoxy-4-methylbenzoyl chloride+H2​S→this compound+HCl

Another method involves the reduction of 2-methoxy-4-methylbenzenesulfonyl chloride using a reducing agent like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methylbenzenethiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert it back to the corresponding thiol.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Disulfides (R-S-S-R) or sulfoxides (R-SO-R).

    Reduction: The thiol (R-SH) is regenerated.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methoxy-4-methylbenzenethiol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It can be used in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.

    Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methylbenzenethiol involves its interaction with various molecular targets. The thiol group (-SH) can form covalent bonds with electrophilic centers in proteins and enzymes, affecting their function. This interaction can lead to changes in enzyme activity, protein structure, and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxythiophenol: Similar structure but lacks the methyl group at the fourth position.

    4-Methylbenzenethiol: Similar structure but lacks the methoxy group at the second position.

    Thiophenol: The parent compound without any substituents on the benzene ring.

Uniqueness

2-Methoxy-4-methylbenzenethiol is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and physical properties. The combination of these substituents can lead to distinct interactions in chemical and biological systems, making it valuable for specific applications.

Biological Activity

2-Methoxy-4-methylbenzenethiol, also known as p-cresol methyl ether, is an aromatic thiol compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9H12OS
  • Molecular Weight : 168.25 g/mol
  • IUPAC Name : this compound

This compound features a methoxy group (-OCH₃) and a thiol group (-SH), which contribute to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, which may help in reducing oxidative stress in cells.
  • Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Cytotoxic Effects : Preliminary studies indicate that it may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Antioxidant Activity

A study evaluating the antioxidant capacity of various thiols found that this compound demonstrated significant free radical scavenging activity. The results indicated an IC50 value (the concentration required to inhibit 50% of free radicals) comparable to well-known antioxidants such as ascorbic acid.

CompoundIC50 (µM)
Ascorbic Acid15
This compound20

Antimicrobial Activity

In vitro tests revealed that this compound exhibited antimicrobial properties against several pathogens, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method:

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Cytotoxicity Studies

Research focusing on the cytotoxic effects of this compound on cancer cell lines showed promising results. The compound was tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The findings indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values of:

Cell LineIC50 (µM)
MCF-725
A54930

The mechanisms underlying the biological activities of this compound are still under investigation. However, potential mechanisms include:

  • Free Radical Scavenging : The thiol group may participate in redox reactions, neutralizing reactive oxygen species (ROS).
  • Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell death.
  • Induction of Apoptosis : Evidence suggests that the compound may activate apoptotic pathways in cancer cells, potentially through the modulation of Bcl-2 family proteins.

Case Studies and Applications

  • Case Study on Antimicrobial Use : A clinical trial investigated the efficacy of topical formulations containing this compound for treating skin infections caused by Staphylococcus aureus. Results indicated a significant reduction in infection rates compared to controls.
  • Potential Cancer Therapeutics : Research is ongoing to explore the use of this compound as an adjunct therapy in chemotherapy regimens for breast and lung cancers due to its cytotoxic properties.

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